

Application Note: Particle Size Analysis of Dihydroxyaluminum Sodium Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroxyaluminum sodium carbonate*

Cat. No.: *B082158*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyaluminum sodium carbonate (DASC) is an amorphous powder or poorly formed crystalline substance widely utilized as an antacid in pharmaceutical formulations to neutralize stomach acid.^{[1][2]} The particle size of DASC is a critical physical characteristic that can significantly influence its therapeutic efficacy. A smaller particle size increases the surface area available for reaction, which can lead to a faster dissolution rate and, consequently, a more rapid onset of its acid-neutralizing action.^{[3][4][5]} Therefore, accurate and reproducible particle size analysis is essential for the quality control and optimization of DASC in drug development and manufacturing.^[6]

This application note provides detailed protocols for the particle size analysis of **Dihydroxyaluminum sodium carbonate** using laser diffraction, a widely adopted technique for particle size characterization in the pharmaceutical industry.^{[7][8]}

Significance of Particle Size in Drug Development

The particle size of an active pharmaceutical ingredient (API) like **Dihydroxyaluminum sodium carbonate** can impact several key aspects of a drug product:

- Dissolution Rate and Bioavailability: For poorly soluble drugs, reducing the particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate in gastrointestinal fluids.[3][9][10] This, in turn, can improve the bioavailability of the drug.
- Content Uniformity: A consistent particle size distribution is crucial for ensuring a uniform distribution of the API in the final dosage form, particularly in low-dose formulations.
- Processability: Particle size and shape affect the flowability and compressibility of powders, which are critical parameters in manufacturing processes such as tableting and capsule filling.
- Stability: The particle size can influence the physical stability of suspensions and emulsions, with smaller particles often leading to more stable formulations.[6]

Experimental Protocols

Principle of Laser Diffraction

Laser diffraction is a technique that measures particle size distribution by analyzing the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.[8] Larger particles scatter light at smaller angles with high intensity, while smaller particles scatter light at larger angles with low intensity. The particle size distribution is then calculated by a software algorithm that models the scattering pattern.

Instrumentation

A laser diffraction particle size analyzer, such as a Malvern Mastersizer or similar instrument, is required. These instruments are capable of measuring particle sizes ranging from nanometers to millimeters.[7][8]

Sample Preparation: Wet Dispersion Method

The wet dispersion method is generally preferred for fine powders like **Dihydroxyaluminum sodium carbonate** to ensure proper deagglomeration and obtain a representative particle size distribution.

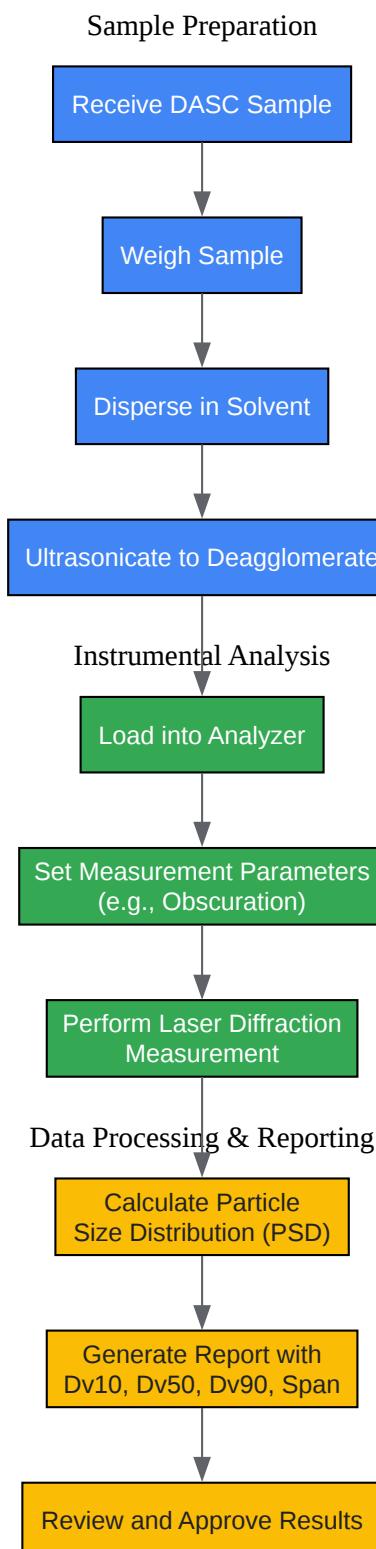
Materials:

- **Dihydroxyaluminum sodium carbonate** powder sample
- Dispersant: Deionized water or a suitable non-reactive organic solvent. A surfactant (e.g., sodium hexametaphosphate) may be added to the dispersant to prevent particle agglomeration.^[8]
- Ultrasonic bath or probe

Protocol:

- Dispersant Preparation: If using a surfactant, prepare a solution of the chosen surfactant in the dispersant at an appropriate concentration (e.g., 0.1% w/v).
- Sample Dispersion: Accurately weigh a small amount of the **Dihydroxyaluminum sodium carbonate** powder. The exact amount will depend on the instrument's requirements to achieve an optimal obscuration level (typically 10-20%).
- Pre-dispersion: Add the weighed powder to a beaker containing a small volume of the dispersant. Stir gently to wet the powder.
- Ultrasonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe to apply ultrasonic energy for a defined period (e.g., 1-3 minutes) to break up any agglomerates. The duration of sonication should be optimized to ensure complete dispersion without causing particle fracture.
- Measurement: Introduce the dispersed sample into the measurement cell of the laser diffraction analyzer, which is filled with the dispersant. The instrument's pump will circulate the suspension through the laser beam.
- Data Acquisition: Initiate the measurement sequence. The instrument will record the light scattering pattern and the software will calculate the particle size distribution. Perform multiple measurements (e.g., 3-5) to ensure reproducibility.

Data Presentation


The particle size distribution of **Dihydroxyaluminum sodium carbonate** is typically reported using volume-based parameters. The following table summarizes key parameters that are often

used for quality control and batch-to-batch comparison.

Parameter	Description	Typical Value (Hypothetical)
Dv10 (μm)	The particle diameter below which 10% of the sample volume exists. This parameter is sensitive to the presence of fine particles.	2.5
Dv50 (μm)	The median particle diameter, where 50% of the sample volume is composed of smaller particles and 50% is composed of larger particles.	15.8
Dv90 (μm)	The particle diameter below which 90% of the sample volume exists. This parameter is sensitive to the presence of coarse particles or agglomerates.	45.2
Span	A measure of the width of the distribution, calculated as $(Dv90 - Dv10) / Dv50$. A smaller span indicates a narrower distribution.	2.70

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the particle size analysis of **Dihydroxyaluminum sodium carbonate**.

[Click to download full resolution via product page](#)

Workflow for Particle Size Analysis.

Conclusion

The particle size analysis of **Dihydroxyaluminum sodium carbonate** is a critical step in ensuring the quality, efficacy, and manufacturability of pharmaceutical products containing this active ingredient. The laser diffraction method, coupled with a robust wet dispersion protocol, provides a reliable and reproducible means of characterizing the particle size distribution. The data and protocols presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the formulation and analysis of **Dihydroxyaluminum sodium carbonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydroxyaluminum Sodium Carbonate [drugfuture.com]
- 2. lookchem.com [lookchem.com]
- 3. ajpojournals.org [ajpojournals.org]
- 4. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Particle size analysis of calcium carbonates by laser diffraction | Malvern Panalytical [malvernpanalytical.com]
- 9. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Particle Size Analysis of Dihydroxyaluminum Sodium Carbonate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b082158#particle-size-analysis-of-dihydroxyaluminum-sodium-carbonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com